(3,4,5-Trimethoxy-1,2-phenylene)dimethanol
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Overview
Description
(3,4,5-Trimethoxy-1,2-phenylene)dimethanol is a chemical compound characterized by the presence of three methoxy groups attached to a benzene ring, along with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with formaldehyde in the presence of a base to yield the desired dimethanol compound .
Industrial Production Methods
Industrial production methods for (3,4,5-Trimethoxy-1,2-phenylene)dimethanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethoxy-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3,4,5-Trimethoxy-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxy-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The methoxy groups can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethoxy-1,2-phenylene)dimethanol: Similar structure but with fewer methoxy groups.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Contains a similar trimethoxyphenyl group but with different functional groups attached.
Uniqueness
(3,4,5-Trimethoxy-1,2-phenylene)dimethanol is unique due to the specific arrangement of its methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in various research applications.
Properties
IUPAC Name |
[2-(hydroxymethyl)-3,4,5-trimethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-14-9-4-7(5-12)8(6-13)10(15-2)11(9)16-3/h4,12-13H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRHTANUORMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CO)CO)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70821163 |
Source
|
Record name | (3,4,5-Trimethoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70821163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61052-39-9 |
Source
|
Record name | (3,4,5-Trimethoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70821163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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